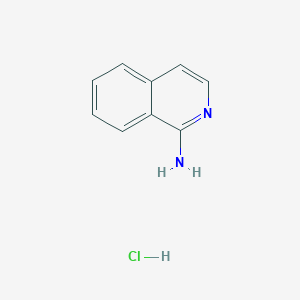
Isoquinolin-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-1-amine hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are widely found in natural plant alkaloids and have significant importance in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Isoquinolin-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . Industrial production methods often involve the Pomeranz–Fritsch reaction, which provides an efficient method for the preparation of isoquinoline .
Analyse Des Réactions Chimiques
Isoquinolin-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate . Major products formed from these reactions include substituted isoquinolines, furopyridines, and thienopyridines . The compound can also form adducts with Lewis acids such as BF3 and protonates to form salts upon treatment with strong acids like hydrochloric acid .
Applications De Recherche Scientifique
Isoquinolin-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential neurotoxic effects, which are linked to Parkinson’s disease . In medicine, isoquinoline derivatives are used in the development of pharmaceuticals such as papaverine hydrochloride, morphine, and berberine tannate . In the industry, fluorinated isoquinolines are used in the production of organic light-emitting diodes and other materials .
Mécanisme D'action
The mechanism of action of isoquinolin-1-amine hydrochloride involves its interaction with molecular targets and pathways in the body. For instance, some isoquinoline derivatives exhibit neurotoxicity by destroying dopaminergic neurons, leading to parkinsonism and Parkinson’s disease . The compound’s effects are mediated through its interaction with specific receptors and enzymes in the nervous system.
Comparaison Avec Des Composés Similaires
Isoquinolin-1-amine hydrochloride can be compared with other similar compounds such as quinoline, 1-benzylisoquinoline, and bisbenzylisoquinolinium compounds. Quinoline is a structural isomer of isoquinoline and shares similar chemical properties . 1-Benzylisoquinoline is the structural backbone in many naturally occurring alkaloids such as papaverine . Bisbenzylisoquinolinium compounds have two isoquinolinium structures linked by a carbon chain and are similar in structure to tubocurarine . This compound is unique due to its specific neurotoxic effects and its applications in various fields.
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,(H2,10,11);1H |
Clé InChI |
LWSUHNIUOKCDQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)
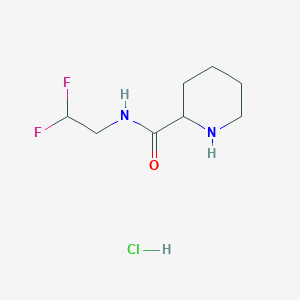
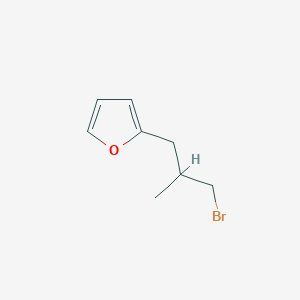
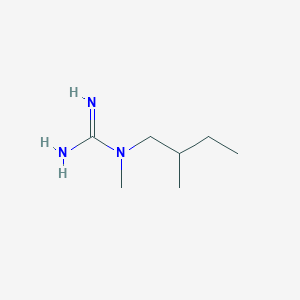
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
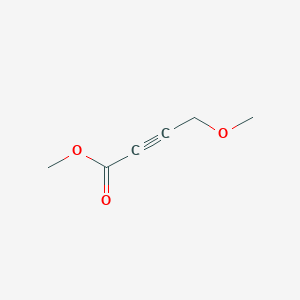
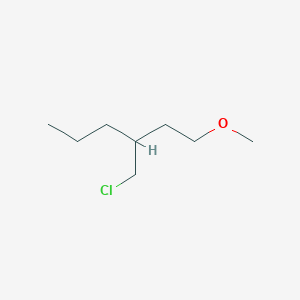
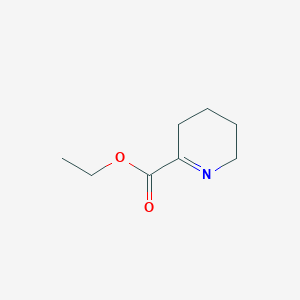
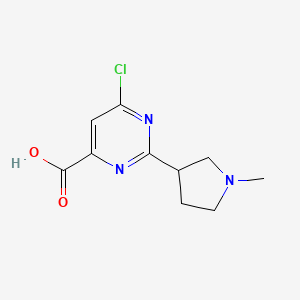
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
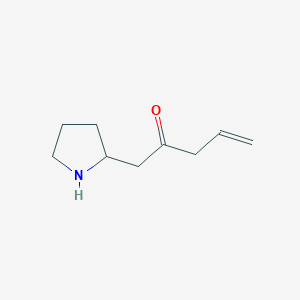
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
